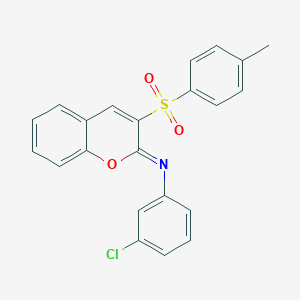
(Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. This compound belongs to the class of azomethine derivatives, which are known for their diverse biological and pharmacological activities.
Applications De Recherche Scientifique
Antimicrobial Agents
A study conducted by Bairagi, Bhosale, and Deodhar (2009) described the synthesis of Schiff bases from 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde and different anilines, which were evaluated for antimicrobial activity. Although not directly mentioning “(Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline,” this research provides insight into the antimicrobial potential of similar chromene-based compounds. The compound labeled as 3C showed significant activity against both gram-positive and gram-negative bacteria and fungi with an MIC of 15 μg/mL, indicating the potential of chromene derivatives in antimicrobial applications (Bairagi, Bhosale, & Deodhar, 2009).
Photocatalytic Degradation
Iazdani and Nezamzadeh-Ejhieh (2021) investigated the photocatalytic degradation of an aromatic amine, highlighting the environmental applications of similar compounds in removing pollutants. Their study utilized ZnO supported on clinoptilolite nanoparticles for the photodegradation of 2,4-dichloroaniline, demonstrating enhanced photocatalytic activity. This research indicates the potential of using metal oxide-supported catalysts for the efficient degradation of environmental pollutants, including aromatic amines (Iazdani & Nezamzadeh-Ejhieh, 2021).
Corrosion Inhibition
Daoud et al. (2014) synthesized a Schiff base acting as a corrosion inhibitor on mild steel in acidic conditions. The study suggests that compounds with anilines and thiophene Schiff base structures can offer efficient protection against corrosion, with the inhibition efficiency increasing with concentration. This research highlights the potential application of specific aniline derivatives in protecting metals from corrosion, pertinent to industrial maintenance (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Electrochemistry and Photophysical Studies
Yu et al. (2015) synthesized triarylamine-containing Zn(II) diimine bis-thiolate complexes, which exhibited intense emissions in solution. This study provides insights into the photophysical properties of compounds containing aniline derivatives, with potential applications in optoelectronics and sensors. The emission properties were tunable by varying donor or acceptor moieties, indicating the versatility of aniline-containing compounds in material science (Yu, Au, Tsang, Chan, & Yam, 2015).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3S/c1-15-9-11-19(12-10-15)28(25,26)21-13-16-5-2-3-8-20(16)27-22(21)24-18-7-4-6-17(23)14-18/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMRAHHNXRZRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
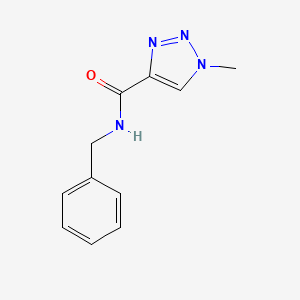

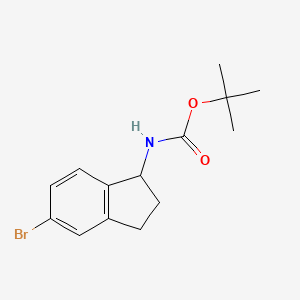


![2-[1-(4-Bromophenyl)cyclopropyl]-2-oxoacetic acid](/img/structure/B2944821.png)
![5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2944822.png)
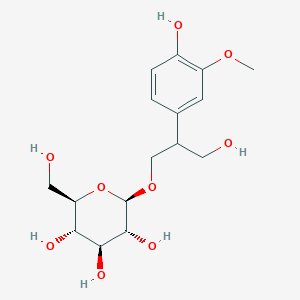


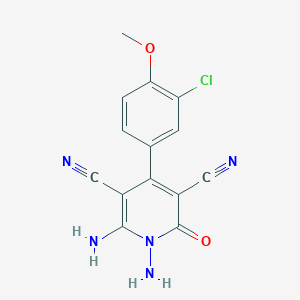
![N-(1-cyano-1-cyclopropylethyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide](/img/structure/B2944829.png)
![2-Phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2944831.png)
![N-(3-cyanophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2944832.png)
